molecular formula C12H18N2O3S B15166179 5-Amino-2-benzyl-4-hydroxy-1lambda~6~,2-thiazepane-1,1-dione CAS No. 633303-73-8

5-Amino-2-benzyl-4-hydroxy-1lambda~6~,2-thiazepane-1,1-dione

Katalognummer: B15166179
CAS-Nummer: 633303-73-8
Molekulargewicht: 270.35 g/mol
InChI-Schlüssel: BMHKXQRIPOYSKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2-benzyl-4-hydroxy-1lambda~6~,2-thiazepane-1,1-dione is a heterocyclic compound that contains a thiazepane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-benzyl-4-hydroxy-1lambda~6~,2-thiazepane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a suitable thioamide in the presence of a base to form the thiazepane ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2-benzyl-4-hydroxy-1lambda~6~,2-thiazepane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogens into the molecule.

Major Products

    Oxidation: Formation of 5-Amino-2-benzyl-4-oxo-1lambda~6~,2-thiazepane-1,1-dione.

    Reduction: Formation of 5-Amino-2-benzyl-4-hydroxy-1lambda~6~,2-thiazepane-1,1-diol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Amino-2-benzyl-4-hydroxy-1lambda~6~,2-thiazepane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 5-Amino-2-benzyl-4-hydroxy-1lambda~6~,2-thiazepane-1,1-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Methyl-1lambda~6~,4-thiazepane-1,1-dione: Similar structure but with a methyl group instead of an amino group.

    4-Hydroxy-2-quinolones: Different ring structure but similar functional groups.

Uniqueness

5-Amino-2-benzyl-4-hydroxy-1lambda~6~,2-thiazepane-1,1-dione is unique due to its combination of a thiazepane ring with amino and hydroxyl functional groups. This combination provides distinct chemical reactivity and potential biological activity compared to other similar compounds.

Eigenschaften

CAS-Nummer

633303-73-8

Molekularformel

C12H18N2O3S

Molekulargewicht

270.35 g/mol

IUPAC-Name

5-amino-2-benzyl-1,1-dioxothiazepan-4-ol

InChI

InChI=1S/C12H18N2O3S/c13-11-6-7-18(16,17)14(9-12(11)15)8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,13H2

InChI-Schlüssel

BMHKXQRIPOYSKK-UHFFFAOYSA-N

Kanonische SMILES

C1CS(=O)(=O)N(CC(C1N)O)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.